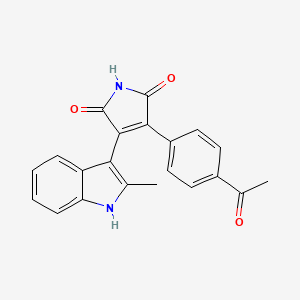![molecular formula C14H23N5O2 B13967790 Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13967790.png)
Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a diethylamino group attached to a phenyl ring, further connected to a guanidine moiety through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine typically involves the condensation of 4-(diethylamino)benzaldehyde with guanidine derivatives. The reaction is often carried out in the presence of acetic acid, which acts as a solvent and catalyst. The reaction conditions usually include moderate temperatures and extended reaction times to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.
Substitution: The phenyl ring and guanidine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for reduction.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the guanidine moiety can form strong interactions with negatively charged sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Phenylacetic acid derivatives: These compounds share a similar phenyl ring structure but differ in their functional groups.
Guanidine derivatives: Compounds with guanidine moieties that exhibit similar biological activities.
Uniqueness
The uniqueness of acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H23N5O2 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC名 |
acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine |
InChI |
InChI=1S/C12H19N5.C2H4O2/c1-3-17(4-2)11-7-5-10(6-8-11)9-15-16-12(13)14;1-2(3)4/h5-9H,3-4H2,1-2H3,(H4,13,14,16);1H3,(H,3,4) |
InChIキー |
IYYZCGRQALYESA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN=C(N)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


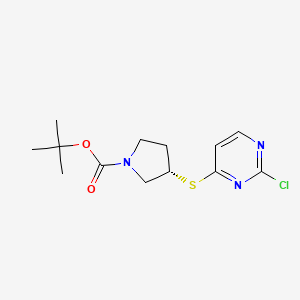
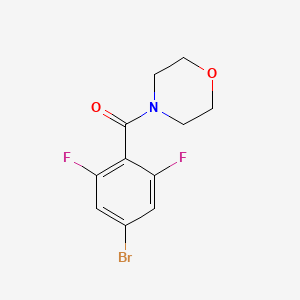
![[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone](/img/structure/B13967731.png)
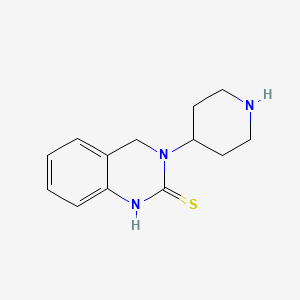
![Benzo[3,4]cyclobuta[1,2]cyclooctene, 4b,5,6,7,8,9,10,10a-octahydro-](/img/structure/B13967741.png)
![1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13967757.png)
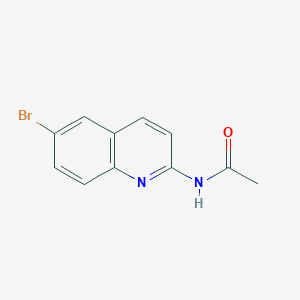
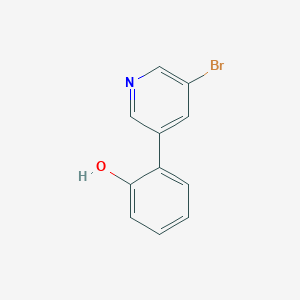
![1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one](/img/structure/B13967770.png)
